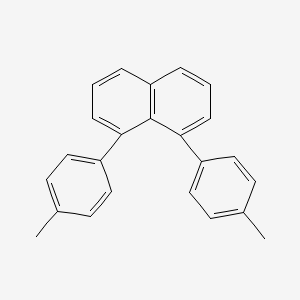

Naphthalene, 1,8-bis(4-methylphenyl)-

Description

Naphthalene, 1,8-bis(4-methylphenyl)-, is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two 4-methylphenyl groups substituted at the 1 and 8 positions of a naphthalene core. This U-shaped geometry arises from steric constraints, forcing the aryl rings into a non-planar arrangement. The methyl groups on the phenyl rings enhance steric bulk and electron-donating effects, influencing both molecular conformation and intermolecular interactions in solid-state packing .

Properties

IUPAC Name |

1,8-bis(4-methylphenyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20/c1-17-9-13-19(14-10-17)22-7-3-5-21-6-4-8-23(24(21)22)20-15-11-18(2)12-16-20/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUJRJNEPQBZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484458 | |

| Record name | Naphthalene, 1,8-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58541-18-7 | |

| Record name | Naphthalene, 1,8-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies for Peri-Substituted Naphthalenes

Challenges in Peri-Substitution

The 1,8-positions (peri positions) of naphthalene are separated by a bond angle of approximately 60°, creating significant steric congestion when bulky substituents like 4-methylphenyl groups are introduced. Traditional electrophilic substitution reactions are unsuitable due to the lack of directing groups and the instability of intermediates under harsh conditions. Consequently, transition-metal-catalyzed cross-coupling reactions have emerged as the primary method for constructing such derivatives.

Retrosynthetic Analysis

Retrosynthetically, 1,8-bis(4-methylphenyl)naphthalene can be dissected into a naphthalene core and two 4-methylphenyl units. The most straightforward approach involves coupling 1,8-dihalonaphthalene with 4-methylphenylboronic acid or its equivalents. Alternative routes employing direct C–H arylation or sequential functionalization are less common due to regioselectivity challenges.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely reported method for synthesizing 1,8-bis(4-methylphenyl)naphthalene. This palladium-catalyzed cross-coupling offers excellent functional group tolerance and scalability.

Synthesis of 1,8-Dibromonaphthalene

1,8-Dibromonaphthalene serves as the pivotal precursor. Its preparation involves brominating naphthalene under controlled conditions:

- Direct Bromination : Naphthalene undergoes bromination with Br₂ in the presence of FeBr₃ at 0–5°C, yielding a mixture of 1-bromo- and 1,8-dibromonaphthalene. Fractional crystallization or column chromatography isolates the dibromo derivative.

- Directed Bromination : Introducing a temporary directing group (e.g., –NO₂) at the 8-position facilitates selective bromination at the 1-position, followed by deprotection and a second bromination.

Coupling with 4-Methylphenylboronic Acid

The dibromonaphthalene undergoes coupling with 4-methylphenylboronic acid under optimized conditions:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) to enhance steric tolerance.

- Base : Cs₂CO₃ or K₃PO₄ in a biphasic solvent system (toluene/ethanol/water).

- Conditions : Reflux at 110°C for 24–48 hours under inert atmosphere.

Example Procedure :

1,8-Dibromonaphthalene (1.0 equiv), 4-methylphenylboronic acid (2.2 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (3.0 equiv) are combined in degassed toluene/ethanol/water (4:1:1). The mixture is stirred at 110°C for 36 hours, cooled, and extracted with dichloromethane. Purification via silica gel chromatography affords the target compound in 45–65% yield.

Ullmann Coupling

For substrates resistant to Suzuki conditions, copper-mediated Ullmann coupling provides an alternative:

- Substrates : 1,8-Diiodonaphthalene and 4-methylphenyl iodide.

- Catalyst : CuI with 1,10-phenanthroline as a ligand.

- Solvent : DMF at 140°C for 48 hours.

This method typically yields 30–40% product due to competing homo-coupling and side reactions.

Direct C–H Arylation

Recent advances in C–H activation enable direct arylation of naphthalene, though peri-selectivity remains a hurdle:

- Catalyst : Pd(OAc)₂ with pivalic acid as a co-catalyst.

- Arylating Agent : 4-Methylphenyl iodide.

- Conditions : DMAc at 120°C for 24 hours.

Yields are modest (20–35%), but the method avoids pre-halogenation steps.

Optimization and Mechanistic Insights

Characterization and Validation

Spectroscopic Analysis

Comparative Data

| Method | Yield (%) | Reaction Time (h) | Catalyst Loading |

|---|---|---|---|

| Suzuki-Miyaura | 45–65 | 24–48 | 5 mol% Pd |

| Ullmann | 30–40 | 48 | 10 mol% Cu |

| Direct C–H Arylation | 20–35 | 24 | 8 mol% Pd |

Industrial and Research Applications

The compound’s rigid, sterically encumbered structure makes it valuable as a ligand in asymmetric catalysis and a building block for optoelectronic materials. Scalable Suzuki protocols are preferred for bulk synthesis, whereas direct C–H methods are exploratory for niche applications.

Chemical Reactions Analysis

Types of Reactions: Naphthalene, 1,8-bis(4-methylphenyl)- undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

- Oxidation : KMnO4 in acidic or neutral medium.

- Reduction : LiAlH4 in anhydrous ether.

- Substitution : Halogens in the presence of a Lewis acid catalyst.

- Oxidation : Formation of carboxylic acids or quinones.

- Reduction : Formation of corresponding alcohols or hydrocarbons.

- Substitution : Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Naphthalene, 1,8-bis(4-methylphenyl)- has several applications in scientific research:

- Chemistry : Used as a precursor in the synthesis of more complex organic molecules.

- Biology : Investigated for its potential biological activity and interactions with biomolecules.

- Medicine : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry : Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Naphthalene, 1,8-bis(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of 1,8-Diaryl Naphthalene Derivatives

Table 2: Thermodynamic and Electronic Properties

*Estimated based on extended conjugation.

Research Findings and Key Notes

- Steric vs. Electronic Effects : Methyl groups primarily influence steric hindrance, while electronegative substituents (e.g., –F, –Br) alter electronic properties and intermolecular forces .

- Orientation-Dependent Properties : Anti-parallel vs. parallel substituent arrangements (e.g., in aroyl derivatives) significantly impact π-conjugation and crystal packing .

- Functional Versatility : Derivatives like DMAN highlight the role of hydrogen bonding in tuning solid-state properties, whereas methylphenyl systems excel in π-stacking applications .

Biological Activity

Naphthalene, 1,8-bis(4-methylphenyl)-, a derivative of naphthalene with the molecular formula C24H20, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized primarily through Friedel-Crafts alkylation , using naphthalene and 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) under anhydrous conditions. The reaction can be summarized as follows:

This synthesis method is critical for obtaining high yields and purity essential for biological testing.

Biological Activity Overview

Research indicates that Naphthalene, 1,8-bis(4-methylphenyl)- exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting possible therapeutic applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against various pathogens. In vitro tests have demonstrated its efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Investigations into the compound's anticancer properties are ongoing, with some studies suggesting it may interfere with cancer cell proliferation.

The biological activity of Naphthalene, 1,8-bis(4-methylphenyl)- is believed to stem from its ability to interact with specific molecular targets. It may bind to various enzymes or receptors, altering their activity. For instance:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

- Cellular Interaction : It has been suggested that it can modulate signaling pathways related to cell growth and apoptosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of Naphthalene derivatives:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various naphthalene derivatives, including Naphthalene, 1,8-bis(4-methylphenyl)-. Results indicated that this compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics like rifampicin and ciprofloxacin .

Case Study 2: Anti-inflammatory Properties

In another research effort, the anti-inflammatory potential was assessed through in vitro assays measuring COX enzyme inhibition. Naphthalene, 1,8-bis(4-methylphenyl)- demonstrated a dose-dependent inhibition of COX-2 activity, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the uniqueness of Naphthalene, 1,8-bis(4-methylphenyl)- compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| Naphthalene | Polycyclic Aromatic | None | Base structure |

| 1,8-Bis(dimethylamino)naphthalene | Amino-substituted | High basicity | Used in organic electronics |

| Naphthalene, 1,8-bis(4-methylphenyl)- | Alkyl-substituted | Antimicrobial & anti-inflammatory | Unique substitution pattern |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of naphthalene derivatives like 1,8-bis(4-methylphenyl)-naphthalene?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) combined with refinement software such as SHELXL . Challenges like weak diffraction or disorder in the asymmetric unit (common in flexible naphthalene derivatives) require iterative refinement and validation of hydrogen-bonding networks (e.g., C–H···O interactions) . For initial data processing, programs like SHELXS or SHELXD are recommended .

Q. How can regioselective synthesis of 1,8-disubstituted naphthalenes be achieved?

- Methodology : Utilize electrophilic aromatic substitution (EAS) with directing groups or acidic mediators (e.g., AlCl₃) to enforce peri-substitution. For example, 2,7-dimethoxynaphthalene derivatives undergo regioselective acylation at the 1,8-positions under Friedel-Crafts conditions . Solvent choice (e.g., methanol or water) and stoichiometric control are critical to avoid byproducts .

Q. What are the primary health effects of naphthalene derivatives in laboratory mammals, and how are these studies designed?

- Methodology : Follow the inclusion criteria outlined in Table B-1 (), which prioritize inhalation, oral, or dermal exposure routes in rodents. Measure systemic outcomes (e.g., hepatic/renal toxicity, respiratory effects) using standardized protocols. For bias minimization, ensure dose randomization and allocation concealment as per Table C-7 ().

Q. How to characterize weak intermolecular interactions in naphthalene-based crystals?

- Methodology : Combine SC-XRD with Hirshfeld surface analysis to quantify π···π stacking and C–H···O interactions. For example, the title compound in exhibits columnar stacking along the a-axis via these interactions. Computational tools like CrystalExplorer can map interaction contributions .

Advanced Research Questions

Q. How to resolve structural disorder in asymmetric units of naphthalene derivatives during crystallographic refinement?

- Methodology : Use SHELXL ’s PART and SUMP instructions to model partial occupancy or split positions. For example, reports Z’ values >2 due to multiple ion pairs in the asymmetric unit. Apply restraints (e.g., SIMU, DELU) to manage thermal motion discrepancies .

Q. What computational approaches predict the intramolecular hydrogen-bond dynamics in naphthalene-based "proton sponges"?

- Methodology : Employ density functional theory (DFT) and Car-Parrinello molecular dynamics (CPMD) to simulate proton transfer in derivatives like 1,8-bis(dimethylamino)naphthalene. Focus on bridging hydrogen dynamics and strain effects on basicity .

Q. How to design a systematic review for assessing toxicological risks of 1,8-bis(4-methylphenyl)-naphthalene?

- Methodology : Adopt the risk-of-bias framework from Tables C-6/C-7 (). Classify study confidence levels (High to Very Low) based on outcome reporting and randomization. Integrate environmental monitoring data (e.g., air/water matrices from Section B.1.1 , ) with biomonitoring in occupational cohorts .

Q. What strategies mitigate analyte adsorption in chromatographic analysis of naphthalene derivatives?

- Methodology : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent adsorption losses. Use solid-phase extraction (SPE) with Oasis HLB cartridges and LC-grade solvents, as validated in for similar polycyclic aromatics.

Q. How to evaluate the environmental persistence of 1,8-bis(4-methylphenyl)-naphthalene in aqueous systems?

- Methodology : Conduct biodegradation assays under OECD 301 guidelines. Monitor transformation products via high-resolution mass spectrometry (HRMS). Cross-reference with Section B.1.1 () on environmental partitioning (e.g., sediment/soil adsorption coefficients).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.